

# 1-Cyclohexylpiperazine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Cyclohexylpiperazine**

Cat. No.: **B093859**

[Get Quote](#)

## An In-depth Technical Guide to 1-Cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Cyclohexylpiperazine**, identified by CAS number 17766-28-8, is a piperazine derivative featuring a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.<sup>[1]</sup> This structural feature imparts a combination of lipophilicity and conformational flexibility that is crucial for its biological activity.<sup>[2]</sup> It is a versatile chemical intermediate primarily recognized in the scientific community as a potent and valuable ligand for sigma ( $\sigma$ ) receptors, particularly the  $\sigma 1$  and  $\sigma 2$  subtypes.<sup>[2]</sup> These receptors are implicated in a wide range of physiological and pathological processes, making **1-cyclohexylpiperazine** and its derivatives significant tools in neuroscience, oncology, and diagnostic imaging research.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and the biological significance of **1-cyclohexylpiperazine**, with a focus on its interaction with sigma receptors and the associated signaling pathways.

## Chemical Structure and Properties

**1-Cyclohexylpiperazine** is an organic compound with a molecular formula of  $C_{10}H_{20}N_2$ .<sup>[3]</sup> The structure consists of a saturated six-membered piperazine ring, which is a pharmacologically

important scaffold, N-substituted with a cyclohexyl group.[\[1\]](#) This substitution is key to its interaction with biological targets.[\[1\]](#)

## Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of **1-cyclohexylpiperazine** are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **1-Cyclohexylpiperazine**

Property	Value	Reference(s)
CAS Number	17766-28-8	<a href="#">[3]</a>
IUPAC Name	1-cyclohexylpiperazine	<a href="#">[3]</a>
Molecular Formula	$C_{10}H_{20}N_2$	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	168.28 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Yellow-brownish low melting solid	<a href="#">[2]</a>
Melting Point	28-32 °C	<a href="#">[5]</a>
Boiling Point	287.25 °C (rough estimate)	<a href="#">[2]</a>
Density	0.9725 g/cm <sup>3</sup> (rough estimate)	<a href="#">[5]</a>
pKa (Predicted)	$9.25 \pm 0.10$	<a href="#">[2]</a>
Solubility	Chloroform (Slightly), Methanol (Slightly)	<a href="#">[5]</a>

Table 2: Spectroscopic and Analytical Data for **1-Cyclohexylpiperazine**

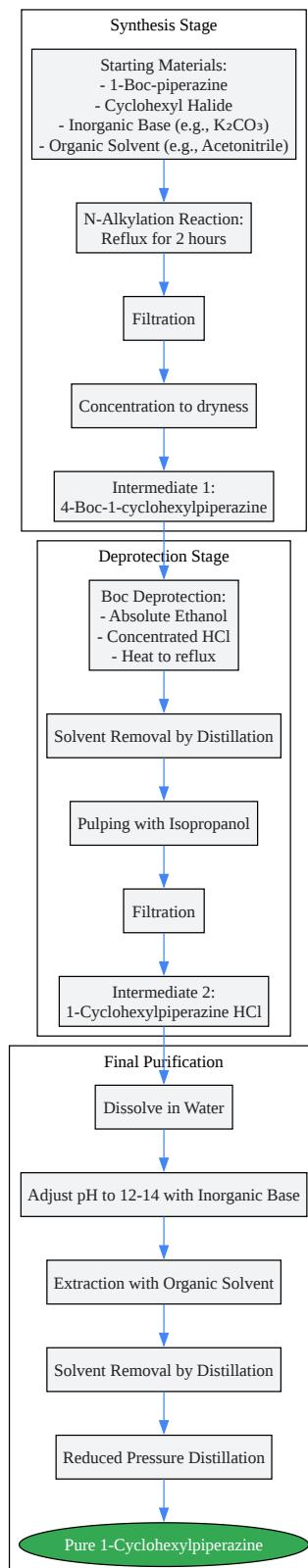
Data Type	Description	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)	<a href="#">[1]</a>
ESI-MS	m/z 169.2 [M+H] <sup>+</sup>	<a href="#">[1]</a>
HPLC Purity	>98% (C18 column, acetonitrile:water 70:30)	<a href="#">[1]</a>
InChI	InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2	<a href="#">[3]</a>
SMILES	C1CCC(CC1)N2CCNCC2	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **1-cyclohexylpiperazine** can be achieved through several routes. A common and efficient method involves the N-alkylation of a protected piperazine followed by deprotection.

## Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **1-cyclohexylpiperazine**.

[Click to download full resolution via product page](#)

A typical workflow for the synthesis and purification of **1-cyclohexylpiperazine**.

## Detailed Experimental Protocol for Synthesis

This protocol is adapted from a disclosed preparation method and provides a detailed procedure for the synthesis of **1-cyclohexylpiperazine**.<sup>[6][7]</sup>

### Step 1: Synthesis of Intermediate 1 (4-Boc-**1-cyclohexylpiperazine**)

- To a 50 L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5.0 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.<sup>[7]</sup>
- Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[7]</sup>
- After the reaction is complete, cool the mixture to room temperature.<sup>[7]</sup>
- Filter the mixture and concentrate the filtrate to dryness to obtain approximately 7.0 kg of intermediate 1 as a red oil.<sup>[7]</sup>

### Step 2: Synthesis of Intermediate 2 (**1-Cyclohexylpiperazine** Hydrochloride)

- At room temperature, place the 7.0 kg of intermediate 1 into a 50 L reactor.<sup>[7]</sup>
- Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated hydrochloric acid is exothermic and will generate a significant amount of gas. Add slowly and ensure adequate ventilation and safety precautions are in place.<sup>[7]</sup>
- After the addition of hydrochloric acid is complete, gradually heat the mixture to reflux temperature.<sup>[7]</sup>
- After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove the solvent by distillation.
- The resulting residue is then pulped with isopropanol and filtered to obtain solid **1-cyclohexylpiperazine** hydrochloride.<sup>[6]</sup>

### Step 3: Preparation of Pure **1-Cyclohexylpiperazine**

- Dissolve the **1-cyclohexylpiperazine** hydrochloride in water.[6]
- Add an inorganic base (e.g., NaOH or KOH) to adjust the pH of the solution to between 12 and 14.[6]
- Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]
- Combine the organic extracts and remove the solvent by distillation to obtain the crude product of **1-cyclohexylpiperazine**.[6]
- Purify the crude product by reduced pressure distillation to yield the pure **1-cyclohexylpiperazine**.[6]

## Biological Activity and Signaling Pathways

**1-Cyclohexylpiperazine** and its derivatives are primarily known for their interaction with sigma receptors ( $\sigma$ R), specifically the  $\sigma_1$  and  $\sigma_2$  subtypes.[2] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in various diseases.

## Interaction with Sigma Receptors

- Sigma-1 Receptor ( $\sigma_1$ R): The  $\sigma_1$ R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane. It plays a crucial role in modulating calcium signaling through the IP3 receptor and is involved in cellular stress responses.[2]
- Sigma-2 Receptor ( $\sigma_2$ R): The  $\sigma_2$ R, now identified as transmembrane protein 97 (TMEM97), is also highly expressed in various tissues and is particularly abundant in proliferating tumor cells. It is involved in the regulation of cholesterol homeostasis and cell proliferation.[5]

Derivatives of **1-cyclohexylpiperazine** have been developed that show high affinity and selectivity for either  $\sigma_1$ R or  $\sigma_2$ R, and some act as mixed-affinity ligands.[8]

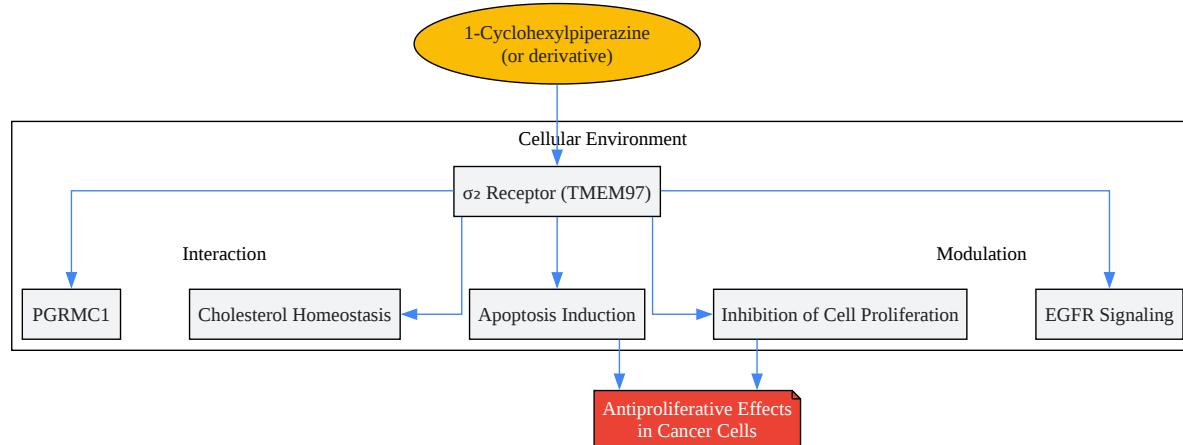
## Sigma-1 Receptor Signaling Pathway

The  $\sigma_1$ R modulates a variety of downstream signaling pathways. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of client proteins, including ion channels and other receptors.

A simplified diagram of the Sigma-1 receptor signaling pathway.

## Sigma-2 Receptor (TMEM97) Signaling Pathway

The  $\sigma_2$ R/TMEM97 is involved in cholesterol transport and has been implicated in the regulation of cell proliferation and apoptosis, particularly in cancer cells.



[Click to download full resolution via product page](#)

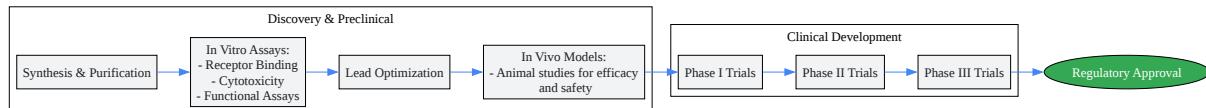
An overview of the Sigma-2 receptor (TMEM97) associated pathways.

## Experimental Protocols for Biological Evaluation

To assess the biological activity of **1-cyclohexylpiperazine** and its derivatives as sigma receptor ligands, various *in vitro* assays are employed. A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

## General Workflow for Drug Discovery and Evaluation

The development of a compound like **1-cyclohexylpiperazine** as a potential therapeutic agent follows a structured workflow.



[Click to download full resolution via product page](#)

A generalized workflow for drug discovery and development.

## Detailed Protocol for Sigma-1 Receptor Competitive Binding Assay

This protocol provides a method to determine the binding affinity ( $K_i$ ) of a test compound for the human  $\sigma_1R$  using  $[^3H]$ - $(+)$ -pentazocine as the radioligand.

### Materials:

- Receptor Source: Commercially available membrane preparations from cells expressing the human  $\sigma_1R$  or guinea pig liver membranes.[2]
- Radioligand:  $[^3H]$ - $(+)$ -pentazocine.[2]
- Test Compound: **1-Cyclohexylpiperazine** or its derivatives.
- Non-specific Binding Control: 10  $\mu$ M Haloperidol.[2]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
- Filtration System: 96-well microplate harvester with glass fiber filters.[2]

- Scintillation Counter.[2]

Procedure:

- Reagent Preparation:

- Prepare the assay buffer.
- Prepare a stock solution of [<sup>3</sup>H]-(+)-pentazocine. The final concentration in the assay should be approximately its K<sub>d</sub> value (e.g., 2-3 nM).[2]
- Prepare serial dilutions of the test compound.
- Prepare a 10 μM solution of haloperidol for determining non-specific binding.[2]
- Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[2]

- Assay Plate Setup (in a 96-well plate):

- Total Binding Wells: Add assay buffer, [<sup>3</sup>H]-(+)-pentazocine, and membrane preparation.[2]
- Non-specific Binding (NSB) Wells: Add assay buffer, [<sup>3</sup>H]-(+)-pentazocine, 10 μM haloperidol, and membrane preparation.[2]
- Test Compound Wells: Add assay buffer, [<sup>3</sup>H]-(+)-pentazocine, the respective dilution of the test compound, and membrane preparation.

- Incubation:

- Incubate the plate at 37°C for 120 minutes.[2]

- Filtration and Washing:

- Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
- Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

- Radioactivity Measurement:
  - Dry the filter plate.
  - Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[\[2\]](#)
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  - Calculate the  $Ki$  value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where  $[L]$  is the concentration of the radioligand and  $Kd$  is its dissociation constant.

## Conclusion

**1-Cyclohexylpiperazine** is a fundamentally important molecule in medicinal chemistry and pharmacology. Its straightforward synthesis and its potent interaction with sigma receptors make it a valuable scaffold for the development of novel therapeutic and diagnostic agents. The continued exploration of the signaling pathways modulated by **1-cyclohexylpiperazine** and its derivatives holds significant promise for addressing unmet medical needs in the fields of neurodegenerative diseases, psychiatric disorders, and oncology. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. genemod.net [genemod.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Cyclohexylpiperazine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093859#1-cyclohexylpiperazine-chemical-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)